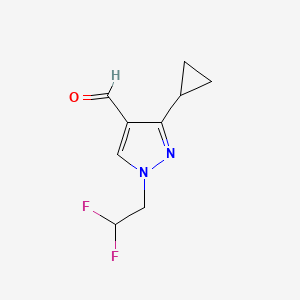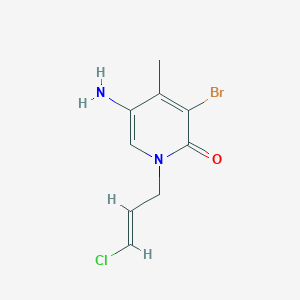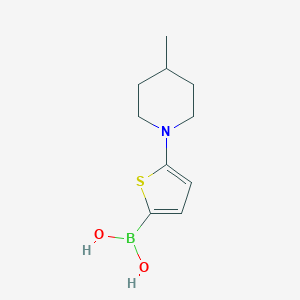
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid: is an organic compound with the molecular formula C10H16BNO2S It is a boronic acid derivative featuring a thiophene ring substituted with a 4-methylpiperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Group: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boronate esters.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
(5-(4-Methylpiperidin-1-yl)thiophene-2-boronic acid pinacol ester): Similar structure but with a pinacol ester group.
2-(1-Methylpiperidin-4-yl)thiazol-5-amine: Contains a thiazole ring instead of a thiophene ring.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Features a pyridine ring and a sulfonamide group.
Uniqueness:
- The combination of the thiophene ring with the 4-methylpiperidin-1-yl group and the boronic acid functionality makes (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid unique. This structure allows for versatile reactivity and potential applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H16BNO2S |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
[5-(4-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3 |
Clé InChI |
RMWSPVHMWRHWMO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)N2CCC(CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


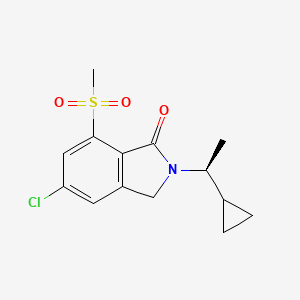
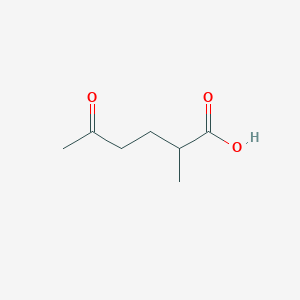
![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
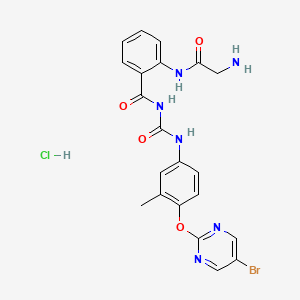
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
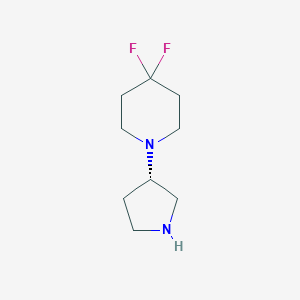

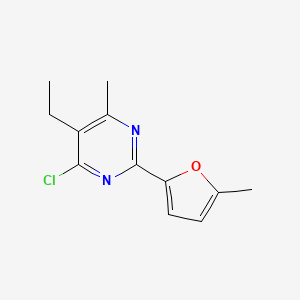

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
